molecular formula C8H14N2O B8613702 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol

2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol

Cat. No.: B8613702
M. Wt: 154.21 g/mol
InChI Key: YDMISCJMDKCPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol typically involves the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the introduction of the ethanolamine moiety. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-2-yl)-2-(ethylamino)ethanol
  • 1-(1-Methyl-1H-pyrrol-2-yl)-2-(propylamino)ethanol
  • 1-(1-Methyl-1H-pyrrol-2-yl)-2-(butylamino)ethanol

Uniqueness

2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(methylamino)-1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-9-6-8(11)7-4-3-5-10(7)2/h3-5,8-9,11H,6H2,1-2H3

InChI Key

YDMISCJMDKCPCV-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CN1C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanol (Croce, P. D.; Ferraccioli, R.; Ritieni, A. Synthesis, 1990, 212-213) (2.05 g) is dissolved in methanol (40 mL) and added dropwise to a 2.0 M solution of methylamine in methanol (65 mL) at 0° C. The reaction mixture is stirred at 0° C. for 1 h and then allowed to warm to room temperature. The reaction mixture is stirred at room temperature for 18 h and then cooled to 0° C. Sodium borohydride (0.738 g) in H2O (40 mL) is added dropwise. The reaction mixture is stirred at 0° C. for 30 min and then allowed to warm to room temperature. The reaction mixture is stirred at room temperature for 18 h. An additional 0.738 g (19.5 mmol) of sodium borohydride is added and the reaction mixture is stirred at room temperature for 18 h. The reaction is quenched with a 1 N HCl solution and then concentrated in vacuo to remove methanol. The aqueous layer is adjusted to pH 12 with a 2 N NaOH solution and extracted with CH2Cl2 (4×100 mL). The combined organic layers are dried (MgSO4), filtered, and concentrated in vacuo. The resulting yellow oil is crystallized from ethyl acetate to yield 0.772 g of the title compound as a white solid.
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